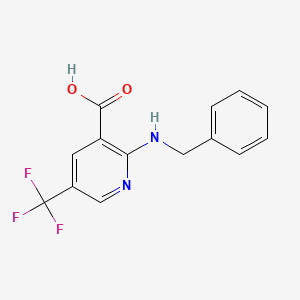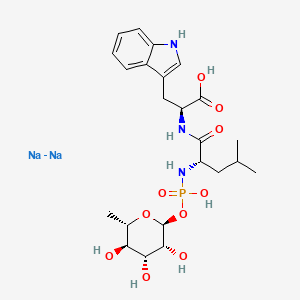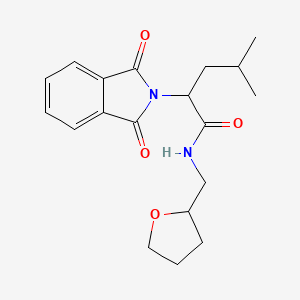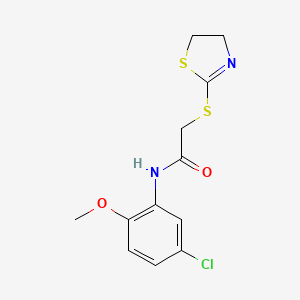
2-Benzylamino-5-trifluoromethyl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group, a benzylamino group, and a pyridine carboxylic acid moiety.
Métodos De Preparación
The synthesis of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds to 2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid include other trifluoromethylated pyridine derivatives and benzylamino-substituted compounds. What sets this compound apart is the combination of both trifluoromethyl and benzylamino groups, which can confer unique properties such as enhanced stability, reactivity, and potential biological activity . Examples of similar compounds include:
- 2-(benzylamino)-5-(trifluoromethyl)pyridine
- 2-(benzylamino)-pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-3-carboxylic acid
Propiedades
Fórmula molecular |
C14H11F3N2O2 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
2-(benzylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-6-11(13(20)21)12(19-8-10)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)(H,20,21) |
Clave InChI |
CQRUKLIQLBQZIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)


![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)
